8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (referred to as Compound 11d in ) is a xanthine derivative with a bromine substituent at position 8 and an isopropyl group at position 5. Its molecular formula is C₁₈H₂₃N₅O₄, with a molecular weight of 373.41 g/mol. The compound was synthesized via microwave-assisted condensation of 8-bromo-7-isopropyl-1,3-dimethylpurine-2,6-dione with 3,4-dihydroxyphenethylamine, yielding 95.26% purity and a melting point of 180–182°C . Its structure is characterized by NMR and IR spectroscopy, confirming the substitution pattern and hydrogen bonding interactions.
This compound is part of a broader class of purine-2,6-diones, which are studied for their biological activities, including adenosine receptor modulation and phosphodiesterase (PDE) inhibition .
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-5(2)15-6-7(12-9(15)11)13(3)10(17)14(4)8(6)16/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSTJSOFBEGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the base purine structure. One common approach is the bromination of 7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is utilized to study the effects of brominated purines on cellular processes. It can be used to investigate the role of purine derivatives in cellular signaling and metabolism.
Medicine: In the medical field, this compound has shown potential as a therapeutic agent. It is being explored for its antiviral, antibacterial, and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the synthesis of advanced materials with specific applications.
Mechanism of Action
The mechanism by which 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: R7 Groups: Bulky substituents (e.g., benzyl in Compound 6 vs. isopropyl in 11d) reduce melting points (164°C vs. 180°C) due to disrupted crystal packing . R8 Halogen vs.
Synthetic Yields :
- Microwave-assisted synthesis (e.g., 11d) achieves higher yields (95%) compared to conventional methods (e.g., 84% for Compound 4) .
Anti-Inflammatory Activity: CP-8 derivatives show dual adenosine A₁/A₂A receptor antagonism, linked to anti-inflammatory effects .
Functional Group Impact on Bioactivity
- Bromine at R8: Enhances binding to hydrophobic pockets in enzymes (e.g., PDEs) but may reduce solubility. Replacing bromine with amino groups (e.g., 11d) balances lipophilicity and solubility .
Comparative Pharmacological Data
Limited direct activity data exist for 11d, but analogs provide insights:
Biological Activity
8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of xanthine derivatives that exhibit various pharmacological properties, including effects on neurotransmitter systems and potential anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BrN4O2
- CAS Number : 666816-98-4
This compound features a bromine atom at the 8-position and an isopropyl group at the 7-position of the purine ring, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
1. Dopamine Receptor Affinity
Research indicates that compounds with similar structures exhibit varying affinities for dopamine receptors. For instance, a study on xanthine–dopamine hybrids found that certain derivatives displayed micromolar affinity for D2 receptors, suggesting potential applications in treating neurodegenerative diseases .
| Compound | D2 Receptor Affinity (Ki in µM) |
|---|---|
| 8-Bromo Derivative | ~4.39 |
| Other Variants | ~6.6 |
2. Phosphodiesterase (PDE) Inhibition
Inhibitory activity against phosphodiesterase enzymes is another significant aspect of this compound's biological profile. Compounds similar to 8-Bromo-7-isopropyl have shown IC50 values in the low micromolar range against PDE4B1 and PDE10A:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 8-Bromo Derivative | 2.44 | PDE4B1 |
| Other Variants | 2.30 - 5.0 | PDE10A |
These findings suggest that the compound could play a role in modulating cyclic nucleotide levels in cells, impacting various signaling pathways.
3. Antioxidant Activity
The antioxidant properties of the compound have also been evaluated. While some derivatives exhibited significant antioxidant activity compared to quercetin, others showed limited effects. The structural modifications at the N7 position were particularly influential in determining antioxidant capacity .
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of xanthine derivatives including 8-Bromo compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates under stress conditions.
Anticancer Activity Assessment
In vitro studies have assessed the anticancer potential of purine derivatives against various cancer cell lines. The results suggested that certain structural modifications could enhance cytotoxicity against tumor cells, indicating a promising avenue for drug development.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 8-Bromo-7-isopropyl-1,3-dimethylpurine-2,6-dione?
Synthesis typically involves halogenation and alkylation of xanthine derivatives. For example, bromination at the C8 position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alkylation (e.g., isopropyl introduction) may employ coupling reactions with alkyl halides in the presence of a base (e.g., KCO) . Characterization requires:
- FTIR to confirm functional groups (e.g., C=O stretches at ~1650–1700 cm, N-H stretches for impurities) .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (expected [M+H] ~299.1 g/mol based on CHBrNO) .
- HPLC/UPLC with impurity standards (e.g., proxyphylline derivatives) to assess purity .
Q. How can researchers ensure purity and identify impurities during synthesis?
Critical steps include:
- Using HPLC with reference standards (e.g., European Pharmacopoeia impurity D: 7-[(2RS)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione) to detect byproducts .
- Monitoring reaction intermediates via TLC (e.g., R values ~0.5 in ethyl acetate/hexane systems) .
- Employing column chromatography (silica gel, gradient elution) to isolate the target compound from brominated or alkylated side products .
Q. What key physicochemical properties should be prioritized for this compound?
- Hydrogen-bonding capacity : 1 donor and 4 acceptors (critical for solubility and crystallinity) .
- Topological polar surface area (TPSA) : ~78.7 Ų (predicts membrane permeability) .
- LogP : Estimated ~1.2 (moderate lipophilicity; impacts bioavailability) .
Advanced Research Questions
Q. How do substituents (bromo, isopropyl) influence crystallinity and polymorphic behavior?
The bromo group enhances molecular rigidity, favoring specific hydrogen-bonding networks (e.g., N-H···O and C-Br···π interactions). Isopropyl substituents may introduce steric hindrance, potentially leading to metastable polymorphs. Techniques for analysis:
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?
- TRP channel inhibition assays : The bromo-isopropyl motif may modulate TRPC4/5 activity, analogous to related purine dione inhibitors .
- Comparative SAR : Substitute bromo with other halogens (e.g., Cl) or vary alkyl groups (e.g., methyl vs. isopropyl) to assess steric/electronic effects on potency .
- Molecular docking with target proteins (e.g., TRP channels) to map binding interactions .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Common discrepancies arise from:
- Reaction conditions : Temperature and solvent polarity (e.g., DMF vs. THF) significantly impact alkylation efficiency .
- Impurity interference : Undetected byproducts (e.g., dehalogenated species) may skew bioactivity results. Use LC-MS/MS for rigorous impurity profiling .
- Biological assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., theophylline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
